molecular formula C14H22N2O2S B2672846 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448128-74-2

1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No.: B2672846
CAS No.: 1448128-74-2
M. Wt: 282.4
InChI Key: ZXUMMBPCWVTBQZ-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves multiple steps:

    Formation of the Hydroxyphenyl Intermediate: This step often starts with the methylation of a phenol derivative to introduce the methylthio group.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Urea Formation: The final step involves the reaction of the hydroxyphenyl intermediate with an isocyanate or a urea derivative to form the desired urea compound.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions (temperature, pressure, solvent choice) are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the urea or hydroxy groups.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified urea derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea depends on its application:

    Biological Systems: It may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

    1-(Tert-butyl)-3-(2-hydroxyphenyl)urea: Lacks the methylthio group, which may affect its reactivity and applications.

    1-(Tert-butyl)-3-(4-methylphenyl)urea: Lacks the hydroxy group, altering its hydrogen bonding capabilities.

    1-(Tert-butyl)-3-(2-hydroxy-2-phenylethyl)urea: Lacks the methylthio group, impacting its oxidation potential.

Uniqueness: 1-(Tert-butyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

1-tert-butyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)16-13(18)15-9-12(17)10-5-7-11(19-4)8-6-10/h5-8,12,17H,9H2,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMMBPCWVTBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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